molecular formula C12H15N3O2S B3878772 1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone

1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone

Cat. No.: B3878772
M. Wt: 265.33 g/mol
InChI Key: ZYYSXSWNXSZAPQ-UHFFFAOYSA-N
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Description

1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone is a compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiadiazole compound. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .

Chemical Reactions Analysis

1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone can be compared with other thiadiazole derivatives such as:

Properties

IUPAC Name

1-[5-amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(16)15-12(2,18-11(13)14-15)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSXSWNXSZAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Reactant of Route 2
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Reactant of Route 3
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Reactant of Route 4
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Reactant of Route 5
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone
Reactant of Route 6
1-[5-Amino-2-(4-methoxyphenyl)-2-methyl-1,3,4-thiadiazol-3-yl]ethanone

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